molecular formula C17H21N5O3 B2689784 1-(4-Ethoxyphenyl)-3-(2-morpholinopyrimidin-5-yl)urea CAS No. 1396889-41-0

1-(4-Ethoxyphenyl)-3-(2-morpholinopyrimidin-5-yl)urea

Cat. No.: B2689784
CAS No.: 1396889-41-0
M. Wt: 343.387
InChI Key: AIBMDEBOPVGVFG-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(2-morpholinopyrimidin-5-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-(2-morpholinopyrimidin-5-yl)urea typically involves the reaction of 4-ethoxyaniline with 2-chloropyrimidine-5-carboxylic acid, followed by the introduction of a morpholine ring. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-(2-morpholinopyrimidin-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group would yield 4-ethoxybenzoic acid, while reduction of a nitro group would yield the corresponding aniline derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for diseases such as cancer or infectious diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-(2-morpholinopyrimidin-5-yl)urea would depend on its specific biological target. Generally, urea derivatives can inhibit enzymes or receptors by mimicking the natural substrate or ligand, thereby blocking the biological pathway. The molecular targets could include kinases, proteases, or other enzymes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-3-(2-morpholinopyrimidin-5-yl)urea
  • 1-(4-Chlorophenyl)-3-(2-morpholinopyrimidin-5-yl)urea
  • 1-(4-Fluorophenyl)-3-(2-morpholinopyrimidin-5-yl)urea

Uniqueness

1-(4-Ethoxyphenyl)-3-(2-morpholinopyrimidin-5-yl)urea is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(2-morpholin-4-ylpyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-2-25-15-5-3-13(4-6-15)20-17(23)21-14-11-18-16(19-12-14)22-7-9-24-10-8-22/h3-6,11-12H,2,7-10H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBMDEBOPVGVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CN=C(N=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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